molecular formula C8H14ClF3N2 B2865929 [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride CAS No. 2580223-73-8

[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride

Cat. No. B2865929
CAS RN: 2580223-73-8
M. Wt: 230.66
InChI Key: AJMCYIMTXLAMBK-UHFFFAOYSA-N
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Description

The compound 3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride and 3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid are structurally similar to the compound you mentioned. They both contain a bicyclo[1.1.1]pentane core with a 3,3,3-trifluoropropyl group attached .


Molecular Structure Analysis

The molecular structure of these compounds involves a bicyclo[1.1.1]pentane core, which is a type of cycloalkane with two three-membered rings . The 3,3,3-trifluoropropyl group is a type of alkyl group with three fluorine atoms attached to the terminal carbon .


Physical And Chemical Properties Analysis

The physical form of these similar compounds is a powder . The molecular weight of 3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is 215.65 , and that of 3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is 208.18 .

Scientific Research Applications

Hydrophobic Mesoporous Material Synthesis

The trifluoropropyl group in the compound is utilized to create highly hydrophobic mesoporous materials. These materials, such as TFP-MCM-41, exhibit outstanding adsorption properties for certain organic compounds like dibutyl phthalate (DBP). The hydrophobicity and hydrogen bond interactions between the trifluoropropyl groups and DBP molecules result in high adsorption affinity and selectivity, making it an excellent candidate for environmental cleanup applications .

Fluorinated Silicone Resin Synthesis

This compound serves as a precursor in the synthesis of fluorinated silicone resins. The resins produced exhibit increased hydrophobicity and thermal stability due to the introduction of fluorine atoms. These properties are particularly beneficial in creating coatings and materials that require resistance to high temperatures and chemical inertness .

Cycloaddition Reactions

The compound is involved in [3+2] cycloaddition reactions, which are crucial for synthesizing various organic structures. These reactions can lead to the formation of compounds like 3-(trifluoromethyl)-2,3-dihydro-1H-pyrroles, which have potential applications in pharmaceuticals and agrochemicals .

Drug Design and Bioisosteres

Fluoro-substituted bicyclo[1.1.1]pentanes, such as the compound , are used in drug design as bioisosteres. They can replace phenyl rings in drugs to improve activity and physicochemical properties. This approach has been applied to anti-inflammatory drugs, enhancing their efficacy and stability .

Material Science Applications

Bicyclo[1.1.1]pentane derivatives, including the trifluoropropyl-substituted ones, are used in material science. They serve as molecular rods, rotors, supramolecular linker units, liquid crystals, FRET sensors, and components in metal–organic frameworks. These applications exploit the compound’s ability to add three-dimensional character and saturation to materials .

Synthesis of Highly Functionalized Compounds

The compound’s functional groups allow for broad substrate scope and functional group tolerance in synthetic chemistry. This enables its application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals. The versatility in synthesis allows for the creation of a wide range of highly functionalized compounds .

Safety and Hazards

The safety information for 3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety precautions.

properties

IUPAC Name

[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2.ClH/c9-8(10,11)2-1-6-3-7(4-6,5-6)13-12;/h13H,1-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMCYIMTXLAMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)CCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride

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